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Cat. No.: B11882884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(+)-Carnegine is a chiral tetrahydroisoquinoline alkaloid found in several species of cacti, most

notably the Saguaro cactus (Carnegiea gigantea). As a stereoisomer of a pharmacologically

active molecule, a precise understanding of its three-dimensional structure is critical for

comprehending its biological interactions and potential applications in drug development. This

guide provides a detailed examination of the chemical structure and absolute stereochemistry

of (+)-Carnegine, supported by spectroscopic data, and outlines experimental protocols for its

synthesis and isolation.

Chemical Structure
(+)-Carnegine, systematically named (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-

tetrahydroisoquinoline, is a heterocyclic alkaloid. Its core is a tetrahydroisoquinoline ring

system, which is a fused bicyclic structure composed of a benzene ring fused to a

dihydropyridine ring.

The key structural features are:

Tetrahydroisoquinoline Core: A bicyclic scaffold forming the foundation of the molecule.
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Methoxy Groups: Two methoxy (-OCH₃) groups are attached to the aromatic ring at positions

C6 and C7.

Methyl Groups: Two methyl (-CH₃) groups are present; one at the chiral center C1 and

another on the nitrogen atom at position N2.

The presence of these functional groups, particularly the chiral center at C1, dictates the

molecule's three-dimensional conformation and its interaction with biological targets.

Diagram 1: 2D Chemical Structure of (+)-Carnegine```dot digraph "Carnegine_Structure" {

graph [fontname="Arial", fontsize=12, label="2D Structure of (+)-Carnegine", labelloc=b,

labeljust=c]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial",

fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6

[label="C"]; N [label="N"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11

[label="C"]; O1 [label="O"]; O2 [label="O"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Position nodes pos1 [label="1"]; pos2 [label="2"]; pos6 [label="6"]; pos7 [label="7"];

// Edges for the tetrahydroisoquinoline ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6

-- C1; C1 -- N; N -- C7; C7 -- C8; C8 -- C3;

// Double bonds in the aromatic ring C2 -- C3 [style=double]; C4 -- C5 [style=double]; C6 -- C1

[style=double];

// Substituents C9 -- C8; C10 -- N; C11 -- C4 [label="OCH3"]; C11 -- O1; O1 -- C12; C13 -- C5

[label="OCH3"]; C13 -- O2; O2 -- C14;

// Positioning and invisible nodes for layout {rank=same; C1; C2; C3; C4; C5; C6;} {rank=same;

N; C7; C8;}

}

Caption: CIP priority assignment for the C1 chiral center of (+)-Carnegine.

Quantitative Data
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The following tables summarize the key quantitative data for (+)-Carnegine.

Table 1: Physicochemical Properties of (+)-Carnegine

Property Value Reference

Molecular Formula C₁₃H₁₉NO₂ --INVALID-LINK--

Molecular Weight 221.30 g/mol --INVALID-LINK--

CAS Number 490-53-9 (for racemic) --INVALID-LINK--

IUPAC Name

(1R)-6,7-dimethoxy-1,2-

dimethyl-1,2,3,4-

tetrahydroisoquinoline

-

Specific Rotation [α]D
Data not available in searched

literature
-

Table 2: Spectroscopic Data for Carnegine (Racemic or Unspecified Stereochemistry)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b11882884?utm_src=pdf-body
https://www.benchchem.com/product/b11882884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11882884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Type Characteristic Peaks Reference

¹H NMR

Aromatic Protons: ~6.6-6.8

ppm (singlets)Methoxy

Protons: ~3.8 ppm (singlets)N-

Methyl Protons: ~2.4 ppm

(singlet)C1-Methyl Protons:

~1.4 ppm (doublet)Ring

Protons: ~2.6-3.5 ppm

(multiplets)

General chemical shift ranges

¹³C NMR

Aromatic Carbons: ~109-148

ppmC1: ~55-60 ppmMethoxy

Carbons: ~56 ppmN-Methyl

Carbon: ~42 ppmC1-Methyl

Carbon: ~20 ppmRing

Carbons (C3, C4): ~29, 47

ppm

[1]

IR (Infrared)

C-H (sp³): ~2850-2950 cm⁻¹C-

H (aromatic): ~3000-3100

cm⁻¹C=C (aromatic): ~1500-

1600 cm⁻¹C-O (ether): ~1200-

1250 cm⁻¹

General IR absorption ranges

[2][3][4][5]

Mass Spec (EI) m/z: 221 (M+), 206, 190 --INVALID-LINK--

Note: Specific NMR and IR data for the pure (+)-enantiomer are not readily available in the

searched literature. The data presented are based on the racemic mixture or the parent

structure and are intended to be representative.

Experimental Protocols
Asymmetric Synthesis of (R)-(+)-Carnegine via Pictet-
Spengler Reaction
The core of (+)-Carnegine can be synthesized via a Pictet-Spengler reaction, a classic method

for constructing tetrahydroisoquinolines. [1][6][7]To achieve the desired (R) stereochemistry, an
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asymmetric approach is necessary, often involving a chiral auxiliary or catalyst. The following is

a generalized protocol based on known asymmetric syntheses of related alkaloids.

Diagram 3: Workflow for Asymmetric Synthesis of (+)-Carnegine

3,4-Dimethoxyphenethylamine Condensation with
Acetaldehyde Schiff Base Intermediate

Asymmetric Ring Closure
(Pictet-Spengler Reaction)

- Chiral Acid Catalyst
(R)-N-nor-Carnegine N-Methylation

(e.g., Eschweiler-Clarke) (R)-(+)-Carnegine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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